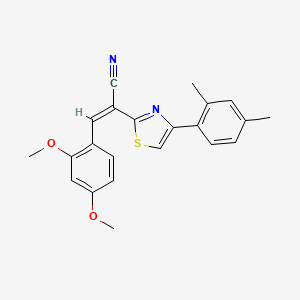
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile" is a molecule that is likely to possess interesting chemical and physical properties due to its structural features. Although the specific compound is not directly reported in the provided papers, similar compounds with acrylonitrile groups and substituted phenyl rings have been synthesized and studied. These compounds exhibit Z geometry in their olefinic bonds and have been the subject of research due to their potential applications in creating bioactive heterocycles and for their interesting crystal structures .
Synthesis Analysis
The synthesis of related compounds involves base-catalyzed reactions between appropriate aldehydes and acetonitriles. For instance, (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile was synthesized using 3,4-dimethoxybenzaldehyde and (4-methoxyphenyl)acetonitrile . The separation of E and Z isomers can be achieved by selective acidification of their sodium salts, carefully controlling the pH of the solution . This method could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives is characterized by the Z geometry of the olefinic bond. The crystal structures of these compounds are determined using single-crystal X-ray diffraction, which reveals the spatial arrangement of atoms and the dihedral angles between different planes in the molecule . The Z isomer typically crystallizes in the P21/c space group, and the precise measurements of the unit cell parameters are reported in the literature .
Chemical Reactions Analysis
While the specific chemical reactions of "this compound" are not detailed in the provided papers, the acrylonitrile group in similar compounds is known to participate in reactions that form intermolecular hydrogen bonds. These interactions can lead to the formation of head-to-tail chains in the crystal structure, contributing to the stability and packing of the molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylonitrile derivatives are influenced by their molecular structure. The presence of methoxy groups and the planarity of the acrylonitrile group can affect the molecule's polarity, solubility, and potential for intermolecular interactions. The crystallographic data, including unit cell parameters and space group, provide insight into the solid-state properties of these compounds . The hydrogen bonding patterns observed in the crystal structures suggest that these compounds could have unique properties related to their ability to form extended networks in the solid state.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activities of Chromone Compounds
Studies on chromone compounds, which share structural similarities with the target compound due to the presence of aromatic rings and potential for biochemical activities, have demonstrated significant antioxidant activities. These compounds have been evaluated for their ability to scavenge free radicals, which suggests potential research applications in understanding oxidative stress and its implications for health and disease. The antioxidant properties were assessed using various in vitro assays, highlighting the compounds' potential to protect against oxidative damage (Kładna et al., 2014).
Development of Novel Antioxidant and Anti-inflammatory Agents
Research into benzofused thiazole derivatives has focused on their potential as antioxidant and anti-inflammatory agents. This includes the synthesis and pharmacological evaluation of these compounds, underscoring the interest in thiazole derivatives for therapeutic applications. Such studies contribute to the development of new drugs with improved efficacy and reduced side effects, which could be relevant for the target compound's research applications (Raut et al., 2020).
OLED Applications
The application of organic light-emitting diode (OLED) technology is another area of interest, particularly the use of BODIPY-based materials. Research on the structural design and synthesis of these materials for OLED devices highlights the potential of aromatic and heterocyclic compounds in developing new electronic and photonic materials. This suggests potential research applications for the target compound in the field of material science and optoelectronics (Squeo & Pasini, 2020).
Bioactivities of Syzygium Genus
The study of the Syzygium genus and its rich phytochemical constituents, including flavonoids and phenolics, indicates the broad interest in naturally occurring compounds for their diverse bioactivities. This research provides insights into the potential health benefits and therapeutic applications of compounds derived from natural sources, which may inform future research on similar compounds (Aung et al., 2020).
Biocompatibility of Biscoumarin Copolyesters
Investigations into the biocompatibility of biscoumarin copolyesters for biomedical applications highlight the interest in developing new polymeric materials that are compatible with biological systems. These studies focus on evaluating hemocompatibility, cytotoxicity, and antioxidant activities, suggesting potential research applications in biomedical engineering and material sciences (Narendran & Nanthini, 2015).
Eigenschaften
IUPAC Name |
(Z)-3-(2,4-dimethoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-14-5-8-19(15(2)9-14)20-13-27-22(24-20)17(12-23)10-16-6-7-18(25-3)11-21(16)26-4/h5-11,13H,1-4H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYAHPTWOQTJIY-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=C(C=C(C=C3)OC)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C=C(C=C3)OC)OC)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-Chlorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2529387.png)
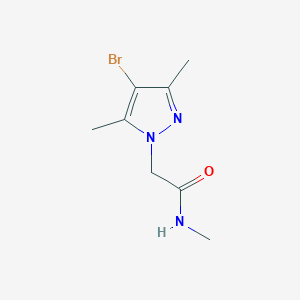
![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529392.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2529395.png)
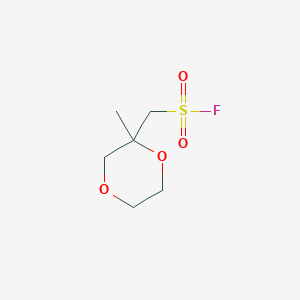
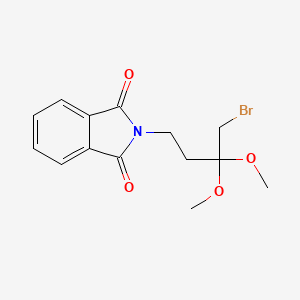
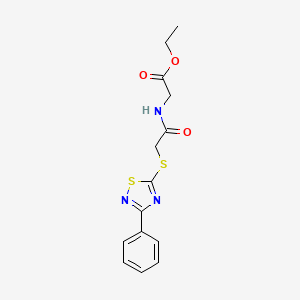

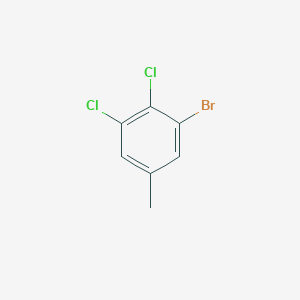
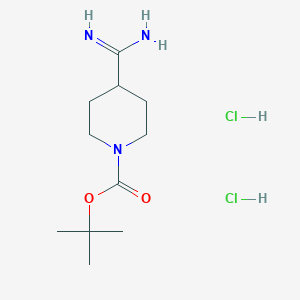
![1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2529405.png)
![3,4-difluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2529406.png)
![4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2529409.png)